N-hydroxy-4-methyl-1H-pyrrole-2-carboxamidine
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Overview
Description
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products
Preparation Methods
The synthesis of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrole ring .
Scientific Research Applications
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrole derivatives are known for their antibacterial, antifungal, antiprotozoal, antimalarial, immune suppressive, and anticancer properties . This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. Pyrrole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine can be compared with other pyrrole derivatives, such as biliverdin and indole derivatives . These compounds share similar structural features but differ in their biological activities and applications. For example, biliverdin is a metabolite with antioxidant properties, while indole derivatives are known for their anti-HIV activity . The unique structure of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine allows it to exhibit distinct biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N'-hydroxy-4-methyl-1H-pyrrole-2-carboximidamide |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(8-3-4)6(7)9-10/h2-3,8,10H,1H3,(H2,7,9) |
InChI Key |
DNDJUBTUDCUEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C(=NO)N |
Origin of Product |
United States |
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